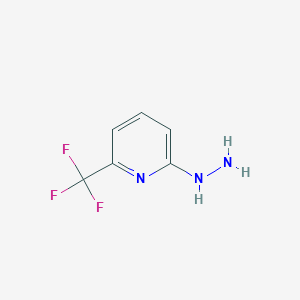

2-Hydrazinyl-6-(trifluoromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydrazinyl-6-(trifluoromethyl)pyridine, also known as 2-H-6-TFP, is a heterocyclic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. It is a versatile compound that can be used in a variety of ways, including as a reagent in organic synthesis, as a building block for the synthesis of pharmaceuticals, and as a catalyst in organic reactions. The compound is also used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer drugs.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Derivatives

2-Hydrazinyl-6-(trifluoromethyl)pyridine is used in the synthesis of various novel derivatives. For instance, it is a key starting material in the creation of 1,2,4-Triazolo[4,3-a]Pyridine derivatives and 7-trifluoromethyl-1,2,4-triazolo[4,3-a]pyridine derivatives, which are synthesized via a facile method involving reactions with aliphatic/aromatic acids (Kumar et al., 2015).

Molecular Docking and Screening

This compound is integral in the synthesis of novel pyridine and fused pyridine derivatives, which are then subjected to in silico molecular docking screenings. These screenings target proteins like GlcN-6-P synthase, revealing moderate to good binding energies (Flefel et al., 2018).

Green Chemistry Applications

The base-promoted annulation of 2-hydrazinyl pyridine with CO2 in the presence of silane, serves as a green, sustainable, and straightforward pathway to access triazolone frameworks. This process shows the utility of 2-hydrazinyl pyridine in environmentally friendly chemical syntheses (Wu et al., 2017).

Antimicrobial and Antioxidant Activity

The newly synthesized pyridine–pyrazole hybrid derivatives, made from 2-hydrazinyl pyridine, exhibit notable antimicrobial and antioxidant activity. This highlights the compound's potential in the development of new antimicrobial agents (Flefel et al., 2018).

Structural and Spectroscopic Studies

Crystal structure studies of derivatives of this compound reveal intricate hydrogen-bonding networks and other molecular interactions, offering insights into the physical and chemical properties of these compounds (Ye & Tanski, 2020).

Chemical Transformations and Functionalization

This compound is also significant in the field of organic synthesis, particularly in the direct metalation and functionalization of trifluoromethyl-substituted pyridines. Such processes allow for selective chemical transformations at specific positions on the pyridine ring (Schlosser & Marull, 2003).

Potential in Drug Development

Its derivatives have been explored for potential applications in drug development, including as inhibitors for the main protease of SARS-CoV2, demonstrating the compound's relevance in pharmaceutical research (Topal et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-Hydrazinyl-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolases and oxidoreductases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote beneficial effects such as enhanced cell proliferation and survival . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell . Additionally, the compound can influence the activity of other metabolic enzymes, leading to changes in overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function . For example, it can be transported into the cell via specific membrane transporters and then distributed to various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can be localized to the nucleus, where it interacts with transcription factors to regulate gene expression . Additionally, it can be targeted to the mitochondria, where it influences cellular metabolism .

Eigenschaften

IUPAC Name |

[6-(trifluoromethyl)pyridin-2-yl]hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)4-2-1-3-5(11-4)12-10/h1-3H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAIGTRIQMKRHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)NN)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60537387 |

Source

|

| Record name | 2-Hydrazinyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94239-06-2 |

Source

|

| Record name | 2-Hydrazinyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid](/img/structure/B1281896.png)

![4-[(5-Bromo-2-furyl)methyl]morpholine](/img/structure/B1281917.png)